2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate
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Overview
Description
2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[e][1,2,4]thiadiazine ring system, which is known for its stability and reactivity, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-oxoethyl group: This step involves the reaction of the benzo[e][1,2,4]thiadiazine intermediate with an appropriate oxoethylating agent, such as ethyl chloroformate, under controlled conditions.
Attachment of the 2-ethylphenylamino group: This can be done through a nucleophilic substitution reaction, where the benzo[e][1,2,4]thiadiazine derivative reacts with 2-ethylphenylamine in the presence of a suitable base.
Formation of the butanoate ester: The final step involves esterification of the intermediate with butanoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Modulating receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways and cellular responses.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication, transcription, or translation processes.
Comparison with Similar Compounds
2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate can be compared with other benzo[e][1,2,4]thiadiazine derivatives, such as:
2-((2-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
2-((2-chlorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate: Contains a chlorine atom, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-2-15-8-3-4-9-16(15)23-20(25)14-29-21(26)13-7-12-19-22-17-10-5-6-11-18(17)30(27,28)24-19/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUROWWDTWXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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